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molecular formula C5H8O3S B8725980 2-(Acetylsulfanyl)propanoic acid CAS No. 6431-92-1

2-(Acetylsulfanyl)propanoic acid

Cat. No. B8725980
M. Wt: 148.18 g/mol
InChI Key: SQFDPVZBYCOAJO-UHFFFAOYSA-N
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Patent
US05763191

Procedure details

16.2 g (0.1 mol) S-acetyl-mercaptopropionic acid, 12.7 g (0.11 mol) N-hydroxysuccinimide and 22.7 g (0.11 mol) dicyclohexylcarbodiimide are stirred in 0.4 l absolute ethyl acetate for 16 hours at 20° C. The precipitate which forms is filtered off and the filtrate is evaporated in a vacuum. The oily residue is taken up in a small amount of ethyl acetate and cooled. In this process further precipitate is formed which is discarded. This process is repeated twice. 13 g (50%) SATP is obtained from the last filtrate after evaporation.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
reactant
Reaction Step One
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH:5]([CH3:9])C(O)=O)(=[O:3])[CH3:2].[OH:10][N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].C1(N=C=NC2CCCCC2)CCCCC1.[C:33](OCC)(=[O:35])C>>[CH3:2][C:1]([S:4][CH2:5][CH2:9][C:33]([O:10][N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17])=[O:35])=[O:3]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(=O)SC(C(=O)O)C
Name
Quantity
12.7 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
22.7 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.4 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in a vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
In this process further precipitate is formed which

Outcomes

Product
Name
Type
product
Smiles
CC(=O)SCCC(=O)ON1C(=O)CCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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